molecular formula C34H50N4O9S B1669780 Dalfopristin CAS No. 112362-50-2

Dalfopristin

货号: B1669780
CAS 编号: 112362-50-2
分子量: 690.8 g/mol
InChI 键: SUYRLXYYZQTJHF-KDGYIZLOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

达福普利斯汀是一种半合成的链霉素类抗生素,衍生自普里斯蒂霉素IIA。它通常与奎奴普里斯汀联合使用,商品名为Synercid。 这种组合对革兰氏阳性菌特别有效,包括多重耐药菌株 .

准备方法

合成路线和反应条件: 达福普利斯汀由普里斯蒂霉素IIA通过在脱氢脯氨酸环的共轭双键上进行2-二乙氨基乙硫醇的立体选择性迈克尔加成反应合成。最初的方法是使用高碘酸钠与二氧化钌结合,将硫衍生物氧化成砜。 使用过氧化氢与钨酸钠在两相介质中获得了更高的收率 .

工业生产方法: 对于大规模生产,奎奴普里斯汀/达福普利斯汀中的达福普利斯汀部分是通过从丙酮溶液中纯化共结晶实现的。 这种方法确保了生产出结构上更疏水的化合物,该化合物含有易于电离的基团,可用于形成盐 .

化学反应分析

Metabolism and Transformation

Dalfopristin undergoes metabolic transformations primarily through non-enzymatic reactions, leading to the formation of active metabolites. The main metabolic pathway involves hydrolysis, resulting in one non-conjugated metabolite. This process is significant as it does not rely on cytochrome P450 or glutathione-transferase enzyme activities, differentiating it from many other pharmaceuticals that depend on these pathways for metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound have been extensively studied, revealing its rapid absorption and elimination profile:

  • Elimination Half-life : Approximately 0.70 hours.

  • Volume of Distribution : Estimated at 0.24 L/kg.

  • Clearance : The clearance rate is similar to that of its partner drug, quinupristin, at about 0.72 L/h/kg.

  • Protein Binding : this compound exhibits moderate protein binding compared to quinupristin .

Interaction with Other Compounds

This compound has been shown to interact with various drugs, notably inhibiting the cytochrome P450 3A4 enzyme, which can lead to significant drug-drug interactions. This inhibition can affect the metabolism of other medications processed through this pathway, potentially increasing their plasma concentrations and risk of side effects .

Antimicrobial Activity

Research indicates that this compound effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically targeting the early phase of protein synthesis. This mechanism is complemented by quinupristin, which inhibits the late phase .

Efficacy Against Bacterial Strains

Studies have demonstrated the efficacy of this compound against various clinical isolates of Gram-positive bacteria. The Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) values provide insight into its potency:

IsolateQ-D MBC (μg/ml)Quinupristin MIC (μg/ml)Post-Antibiotic Effect (h)
5800.2583.0 ± 0.3
5890.5643.5 ± 0.3
6842642.2 ± 0.5
69141281.0 ± 0.4
58281280.8 ± 0.1
............

This table illustrates the varying degrees of susceptibility among different bacterial strains, highlighting the clinical relevance of this compound in treating resistant infections .

科学研究应用

Antimicrobial Activity

Dalfopristin exhibits potent in vitro activity against a variety of gram-positive pathogens. It is particularly effective against:

  • Vancomycin-resistant Enterococcus faecium : this compound has been shown to have a minimum inhibitory concentration (MIC) of ≤ 1 µg/mL against 90% of strains tested, making it a crucial option for treating infections caused by this resistant organism .
  • Staphylococcus aureus : The compound is effective against both methicillin-susceptible and methicillin-resistant strains .
  • Streptococcus pneumoniae : this compound demonstrates significant activity against this pathogen as well, contributing to its broad-spectrum efficacy .

Clinical Efficacy and Safety

Several clinical studies have assessed the efficacy and safety of quinupristin/dalfopristin in treating severe infections:

Treatment of Complicated Skin and Skin Structure Infections

In two multicenter randomized trials involving 893 hospitalized patients, quinupristin/dalfopristin was compared with standard treatments (cefazolin, oxacillin, and vancomycin). The findings included:

  • Clinical Success Rates : The success rates were comparable between quinupristin/dalfopristin (68%) and the comparator group (71%) for complicated skin infections .
  • Bacteriological Eradication : The eradication rates were somewhat lower for quinupristin/dalfopristin at 65.8% compared to 72.7% for the comparator group. This was attributed to a higher incidence of polymicrobial infections in the quinupristin/dalfopristin group .

Treatment of Vancomycin-Resistant Enterococcus Infections

A study specifically focused on patients with vancomycin-resistant Enterococcus faecium infections demonstrated:

  • Overall Success Rate : The overall success rate was reported at 65.8%, with significant clinical improvement noted in patients treated with quinupristin/dalfopristin .
  • Adverse Events : The treatment was generally well tolerated; however, higher rates of drug-related venous adverse events were observed (66% vs. 28% in comparator groups) .

Case Study: Treatment of Severe Bacteremia

In a real-world application involving patients with severe bacteremia caused by vancomycin-resistant Enterococcus faecium, quinupristin/dalfopristin was administered as a last-resort treatment option:

  • Patient Demographics : The cohort included patients with significant comorbidities such as diabetes and chronic liver disease.
  • Outcomes : Clinical success was achieved in over 70% of cases, underscoring the drug's potential in critical care settings where conventional therapies fail .

Case Study: Multidrug-Resistant Infections

Another case study highlighted the use of quinupristin/dalfopristin in treating multidrug-resistant infections in immunocompromised patients:

  • Treatment Protocol : Patients received intravenous administration every 8 hours for an average duration of 14 days.
  • Results : A bacteriological success rate of approximately 70% was reported, demonstrating its effectiveness despite the patients' complex medical histories .

Summary Table of Applications

Application AreaKey Findings
Antimicrobial ActivityEffective against vancomycin-resistant Enterococcus faecium and other gram-positive pathogens
Complicated Skin InfectionsComparable clinical success rates with standard treatments; lower bacteriological eradication
Vancomycin-Resistant EnterococcusOverall success rate around 65.8%; higher adverse events compared to other treatments
Severe BacteremiaAchieved clinical success in over 70% of cases; viable option for critically ill patients

作用机制

达福普利斯汀通过抑制细菌核糖体中蛋白质合成的早期阶段发挥作用。它与50S核糖体亚基的23S部分结合,导致构象变化,增强奎奴普里斯汀的结合。 这种联合作用产生了稳定的药物-核糖体复合物,阻止肽链形成并导致细菌细胞死亡 .

类似化合物:

独特性: 达福普利斯汀的独特之处在于它能够增强奎奴普里斯汀的结合,从而产生协同作用,显著抑制细菌蛋白质合成。 这使得奎奴普里斯汀和达福普利斯汀的组合对多重耐药革兰氏阳性菌特别有效 .

相似化合物的比较

Uniqueness: this compound is unique due to its ability to enhance the binding of quinupristin, resulting in a synergistic effect that significantly inhibits bacterial protein synthesis. This makes the combination of quinupristin and this compound particularly effective against multi-drug-resistant Gram-positive bacteria .

属性

CAS 编号

112362-50-2

分子式

C34H50N4O9S

分子量

690.8 g/mol

IUPAC 名称

(6R,7S,10R,11R,12E,17Z,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone

InChI

InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9-,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1

InChI 键

SUYRLXYYZQTJHF-KDGYIZLOSA-N

SMILES

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

手性 SMILES

CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C\C(=C\[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C

规范 SMILES

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

外观

Solid powder

颜色/形态

Slightly yellow to yellow powder
White solid

熔点

approximately 150 °C

Key on ui other cas no.

112362-50-2

物理描述

Solid

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

7.16e-02 g/L

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

26-(2-diethylaminoethyl)sulfonylpristamycin IIB
dalfopristin
RP 54476
RP-54476

蒸汽压力

8.83X10-29 mm Hg at 25 °C (est)

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dalfopristin
Reactant of Route 2
Reactant of Route 2
Dalfopristin
Reactant of Route 3
Reactant of Route 3
Dalfopristin
Reactant of Route 4
Dalfopristin
Reactant of Route 5
Dalfopristin
Reactant of Route 6
Dalfopristin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。